N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and an oxazole ring, making it a subject of interest for researchers exploring new chemical entities with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of piperidine with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.
Formation of the Oxazole Ring: The next step involves the cyclization reaction to form the oxazole ring. This can be achieved by reacting the piperidine intermediate with appropriate reagents such as phenylacetic acid derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the oxazole intermediate with a carboxamide derivative to form the target compound. This step typically requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogens, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Researchers explore its interactions with biological targets to develop new drugs.
Pharmaceuticals: It is used as a lead compound in drug discovery programs to identify new pharmacologically active molecules.
Chemical Research: The compound serves as a model molecule for studying reaction mechanisms, structure-activity relationships, and chemical reactivity.
Biology: It is used in biological assays to investigate its effects on cellular processes, enzyme activities, and receptor interactions.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of their activities. For example, it may inhibit or activate specific enzymes, alter receptor signaling pathways, or interfere with cellular processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-thiophene-2-carboxamide: This compound has a thiophene ring instead of an oxazole ring, which may result in different chemical and biological properties.
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide: The presence of a methyl group on the thiophene ring can influence its reactivity and interactions with biological targets.
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide: The benzothiazole ring introduces additional aromaticity and potential interactions with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-7-13(8-10-20)12-18-17(21)15-11-16(24-19-15)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQVHCSMSIQWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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